Cas no 81333-63-3 (Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate)
Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxylic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, ethylester
- ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate
- STK505602
- R2717
- ethyl 2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylate
- Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate
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- Inchi: 1S/C15H19N3O3/c1-5-21-13(19)10-7-6-8-16-11(10)12-17-14(20)15(4,18-12)9(2)3/h6-9H,5H2,1-4H3,(H,17,18,20)
- InChI Key: VWDGXQDVFNTPCC-UHFFFAOYSA-N
- SMILES: O=C1C(C)(C(C)C)N=C(C2C(C(=O)OCC)=CC=CN=2)N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 461
- Topological Polar Surface Area: 80.6
Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate Security Information
- Storage Condition:(BD180862)
Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM525711-1g |
Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate |
81333-63-3 | 97% | 1g |
$*** | 2023-05-29 | |
| TRC | E022890-100mg |
Ethyl 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate |
81333-63-3 | 100mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E022890-250mg |
Ethyl 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate |
81333-63-3 | 250mg |
$ 470.00 | 2022-06-05 | ||
| TRC | E022890-500mg |
Ethyl 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate |
81333-63-3 | 500mg |
$ 750.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617531-1g |
Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate |
81333-63-3 | 98% | 1g |
¥5031.00 | 2024-07-28 | |
| Ambeed | A607169-1g |
Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate |
81333-63-3 | 97% | 1g |
$404.0 | 2025-04-16 |
Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate Suppliers
Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate
Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate (CAS No. 81333-63-3): A Comprehensive Overview
Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate, identified by its CAS number 81333-63-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nicotinate derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its imidazole and nicotinate moieties, contribute to its unique chemical properties and biological interactions.
The molecular structure of Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate consists of a nicotinic acid ester linked to an imidazole ring. The imidazole ring is a crucial pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. Specifically, the 4-isopropyl and 4-methyl substituents on the imidazole ring enhance the compound's lipophilicity and binding affinity, making it a promising candidate for drug development. The presence of the 5-oxo group further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological systems.
In recent years, there has been growing interest in nicotinate derivatives due to their potential role in modulating enzyme activity and receptor binding. Nicotinic acid derivatives are well-known for their cholesterol-lowering effects and are widely used in the management of hyperlipidemia. Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate represents an innovative approach to leveraging these properties for therapeutic purposes. Its unique structural configuration suggests that it may exhibit novel mechanisms of action compared to existing nicotinate-based drugs.
One of the most compelling aspects of Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate is its potential as an intermediate in the synthesis of more complex pharmacological agents. The combination of an imidazole ring with a nicotinate moiety provides a versatile scaffold that can be modified to target specific biological pathways. This flexibility is particularly valuable in drug discovery efforts, where the ability to fine-tune molecular structure can significantly impact efficacy and selectivity.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The structural features of Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate align well with these findings, suggesting that it may possess similar biological activities. Further research is needed to fully elucidate its potential therapeutic applications.
The synthesis of Ethyl 2-(4-isopropyl-4-methyl-5-oxyo-a,a-dihydro-lH-imidazol-z-y1)nicotinate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the imidazole ring. Subsequent functionalization steps introduce the nicotinate ester group while maintaining regioselectivity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are employed to achieve the desired product with minimal side reactions.
Quality control and analytical characterization are critical steps in ensuring the identity and purity of Ethyl 2-(a-isopropyla-rnethyl-S-oxyo-a,a-dihydro-lH-imidazol-z-yi]nicotinate before it can be used in further research or development. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and assess impurity profiles. These analytical methods provide essential data for understanding the compound's behavior in biological systems.
The pharmacokinetic properties of Ethyl 2-(a-isopropyIa-rnethyl-S-oxyo-a,a-dihydro-lH-imidazol-z-yi]nicotinate are also subjects of interest in preclinical studies. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity profile play crucial roles in determining its suitability for therapeutic use. In vitro and in vivo models are utilized to evaluate these parameters, providing valuable insights into how the compound behaves within biological systems. Understanding these properties early in the development process can help identify potential challenges and optimize dosing regimens.
One notable aspect of Ethyl 2-(a-isopropyIa-rnethyl-S-oxyo-a,a-dihydro-lH-imidazol-z-yi]nicotinate is its potential interaction with enzymes and receptors involved in metabolic pathways. The imidazole ring has been shown to interact with various enzymes, including cytochrome P450 enzymes responsible for drug metabolism. These interactions can influence how quickly the compound is metabolized and cleared from the body, impacting its overall bioavailability and duration of action.
In conclusion, Ethyl 2-(a-isopropyIa-rnethyl-S-oxyo-a,a-dihydro-lH-imidazol-z-yi]nicotinate (CAS No. 81333--63--3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various biological pathways. Further research is warranted to explore its full spectrum of biological activities and pharmacokinetic properties.
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